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Compound of Interest

Compound Name: GSK-1292263 hydrochloride

Cat. No.: B3026620 Get Quote

In-Depth Technical Guide: GSK-1292263
Hydrochloride
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK-1292263 hydrochloride, a

selective GPR119 agonist. It includes key chemical properties, a detailed examination of its

mechanism of action through signaling pathways, summaries of quantitative data from

preclinical and clinical studies, and detailed experimental protocols.

Core Compound Information
GSK-1292263 hydrochloride is the salt form of GSK-1292263, a potent agonist for the G

protein-coupled receptor 119 (GPR119). It was investigated for its potential as a therapeutic

agent for type 2 diabetes.
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Property Value Reference

Compound Name GSK-1292263 hydrochloride

CAS Number 1032824-54-6 [1]

Molecular Formula C₂₃H₂₉ClN₄O₄S [1]

Molecular Weight 493.02 g/mol [1]

Synonyms
GSK-1292263 HCl,

GSK1292263

Form GSK-1292263 (Free Base)

CAS Number (Free Base) 1032823-75-8 [1][2]

Molecular Wt (Free Base) 456.56 g/mol [2]

Mechanism of Action and Signaling Pathways
GSK-1292263 acts as an agonist at the GPR119 receptor, which is primarily expressed on

pancreatic β-cells and intestinal enteroendocrine L-cells. The activation of GPR119 initiates a

signaling cascade that plays a crucial role in glucose homeostasis.

GPR119 Signaling Pathway
Activation of GPR119 by an agonist like GSK-1292263 leads to the coupling of the Gs alpha

subunit of the associated G protein. This activates adenylyl cyclase, which in turn increases the

intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase

A (PKA), which then phosphorylates various downstream targets, including the cAMP response

element-binding protein (CREB). This signaling cascade ultimately results in the glucose-

dependent secretion of insulin from pancreatic β-cells and the release of incretin hormones,

such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide

(GIP), from enteroendocrine cells.
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Caption: GPR119 signaling cascade initiated by GSK-1292263.

Potential Role in Lipid Metabolism
Some studies suggest that GPR119 agonists may influence lipid metabolism. This is potentially

mediated through the activation of AMP-activated protein kinase (AMPK), which can lead to the

phosphorylation and subsequent inhibition of Sterol Regulatory Element-Binding Protein 1c

(SREBP-1c). SREBP-1c is a key transcription factor that promotes the expression of genes

involved in lipogenesis. Its inhibition would therefore be expected to reduce lipid synthesis.
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Caption: Proposed pathway for GPR119-mediated regulation of lipid metabolism.

Quantitative Data Summary
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The following tables summarize key quantitative data from preclinical and clinical investigations

of GSK-1292263.

Table 1: In Vitro Activity
Parameter Species Value Reference

pEC₅₀ Human GPR119 6.9 [3]

pEC₅₀ Rat GPR119 6.7 [3]

CYP Inhibition (IC₅₀)
CYP1A2, 2C9, 2C19,

2D6, 3A4
>30 µM [4]

Transporter Inhibition
P-gp, OATP1B3,

OCT2
Weak to no inhibition [4]

Transporter Inhibition BCRP, OATP1B1 Inhibition observed [4]

Table 2: In Vivo Preclinical Data (Rat Models)
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Study Type Animal Model Dosing Key Findings Reference

Gut Hormone

Release

Sprague-Dawley

Rats

Single dose (3-

30 mg/kg)

Increased

circulating GLP-

1, GIP, PYY, and

glucagon.

[2]

Intravenous

Glucose

Tolerance Test

Sprague-Dawley

Rats
Not specified

30-60% increase

in peak insulin

response and

insulin AUC(0-15

min).

[2]

Chronic Dosing
Zucker Diabetic

Fatty Rats
6-week study

Significant

increase in

pancreatic insulin

immunoreactivity.

[2]

Hyperinsulinemic

-Euglycemic

Clamp

Sprague-Dawley

Rats
10 or 30 mg/kg

Stimulated

glucagon

secretion without

increasing blood

glucose.

[2]

Table 3: Human Clinical Trial Data
Study Population Dosing Key Findings Reference

Type 2 Diabetes

Single (25-800 mg) &

Multiple (100-600

mg/day for 14 days)

~5-fold increase in

plasma total PYY. No

significant effect on

glucose, insulin, C-

peptide, or glucagon.

[1]

Healthy Volunteers

Single (10-400 mg) &

Multiple (250 mg/day

for 2-5 days)

Well-tolerated. Most

common adverse

events were mild

headache, dizziness,

and flushing.

[2]
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Experimental Protocols
Detailed methodologies for key experimental procedures are provided below. These are

representative protocols and may require optimization for specific experimental questions.

Oral Glucose Tolerance Test (OGTT) in Rats
This protocol is designed to assess the effect of GSK-1292263 on glucose tolerance in a rat

model.

1. Animal Preparation:

Use male Sprague-Dawley rats (or other appropriate strain), 8-10 weeks old.
House animals individually with ad libitum access to standard chow and water, under a 12-
hour light/dark cycle.
Acclimatize animals to handling for at least 3 days prior to the experiment.
Fast animals overnight (approximately 16 hours) before the OGTT, with free access to water.

2. Dosing Solution Preparation:

Prepare the vehicle (e.g., 0.5% methylcellulose in water).
Prepare GSK-1292263 hydrochloride solution in the vehicle at the desired concentration
(e.g., for a 10 mg/kg dose in a 300g rat, dissolve 3 mg in the appropriate volume of vehicle
for oral gavage, typically 5-10 ml/kg).

3. Experimental Procedure:

At time t = -30 minutes, administer the GSK-1292263 solution or vehicle via oral gavage.
At time t = 0 minutes, take a baseline blood sample (T₀) from the tail vein.
Immediately after the baseline blood sample, administer a 2 g/kg glucose solution (e.g., 40%
w/v in water) via oral gavage.
Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose
administration.
Measure blood glucose concentrations immediately using a calibrated glucometer.
Plasma samples can be collected in EDTA-coated tubes for later analysis of insulin and
incretin hormones (e.g., by ELISA).

4. Data Analysis:
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Plot mean blood glucose concentrations versus time for each treatment group.

Calculate the Area Under the Curve (AUC) for the glucose excursion from T₀ to T₁₂₀ for each

animal.

Compare the AUC values between the GSK-1292263-treated and vehicle-treated groups

using an appropriate statistical test (e.g., t-test or ANOVA).

Click to download full resolution via product page

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).

Hyperinsulinemic-Euglycemic Clamp in Rats
This protocol assesses insulin sensitivity by measuring the amount of glucose required to

maintain euglycemia under hyperinsulinemic conditions.

1. Surgical Preparation:

Five to seven days before the clamp study, perform survival surgery to implant catheters in
the jugular vein (for infusions) and the carotid artery (for blood sampling).
Allow animals to recover fully, ensuring they regain their pre-surgery body weight.

2. Animal and Infusate Preparation:

Fast the catheterized rats overnight (approximately 16 hours).
On the day of the clamp, prepare the following infusates under sterile conditions:
Human insulin solution.
20% dextrose solution.
(Optional) [3-³H]-glucose for assessing glucose turnover.

3. Experimental Procedure:

Connect the conscious, unrestrained rat to a swivel system to allow for free movement.
(Optional) If assessing glucose turnover, start a primed-continuous infusion of [3-³H]-glucose
for a 2-hour basal period.
At t = 0 minutes, begin a continuous infusion of human insulin (e.g., at a rate of 4
mU/kg/min).
Simultaneously, begin a variable infusion of 20% dextrose.
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Monitor blood glucose every 5-10 minutes from the arterial catheter.
Adjust the glucose infusion rate to maintain a stable euglycemic state (e.g., ~120 mg/dL).
The clamp is typically maintained for 120 minutes once euglycemia is established.
Collect arterial blood samples at steady-state for the determination of plasma insulin,
glucose, and (if applicable) tracer concentrations.

4. Data Analysis:

The primary outcome is the Glucose Infusion Rate (GIR) during the last 30-60 minutes of the

clamp, which represents a measure of whole-body insulin sensitivity.

Calculate hepatic glucose production and tissue-specific glucose uptake if tracers were

used.

Compare the GIR between animals treated with GSK-1292263 (administered prior to the

clamp) and vehicle-treated controls.
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Caption: Workflow for a Hyperinsulinemic-Euglycemic Clamp study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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